Home > Products > Screening Compounds P61479 > N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDOBENZAMIDE
N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDOBENZAMIDE -

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDOBENZAMIDE

Catalog Number: EVT-5955580
CAS Number:
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide

      Compound Description: This class of compounds, particularly those with chlorine or fluorine as the halogen, were found to be potent cytotoxic agents against various cancer cell lines, including PC3 (prostate cancer) and SKNMC (neuroblastoma). Notably, some derivatives exhibited higher potency than the reference drug, doxorubicin [].

      Relevance: These compounds share a core 1,3,4-thiadiazole ring system with “4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide,” with variations in the substituents at the 5-position of the thiadiazole ring and the benzamide moiety. The presence of a halogen atom at the 4-position of the benzamide ring appears to be a key structural feature contributing to the observed cytotoxicity [].

      Compound Description: This specific compound is characterized by its crystal structure, which reveals two independent molecules in the asymmetric unit. It is notable for the conformation of its dehydroabietane moiety and its intermolecular hydrogen bonding interactions [].

      Relevance: This compound shares the 1,3,4-thiadiazole-2-yl-benzamide scaffold with "4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide”. The structural difference lies in the substitution at the 5-position of the thiadiazole ring, where this compound possesses a complex dehydroabietane substituent compared to the cyclohexyl group in the target compound [].

      Compound Description: This series of compounds, synthesized using TBTU as a coupling agent, were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv. The presence of electron-withdrawing substituents on the benzamide moiety enhanced the anti-tubercular activity [].

      Relevance: These compounds are structurally analogous to “4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide,” featuring a 1,3,4-thiadiazole ring linked to a benzamide group through an amide bond. The key distinction lies in the substitution pattern at the 5-position of the thiadiazole ring, where this series incorporates a (7-methyl-2-oxo-2H-chromen-4-yl)methyl substituent, contrasting with the cyclohexyl group in the target compound [].

      Compound Description: These derivatives, synthesized and characterized using spectral analysis, displayed notable antifungal activity. The study highlighted the potential of modifying the benzamide moiety for enhanced antifungal properties [].

      Relevance: These compounds share the fundamental 1,3,4-thiadiazol-2-yl-benzamide structure with “4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide.” The structural variations arise from the substituents at the 5-position of the thiadiazole ring (4-methoxyphenyl in these derivatives versus cyclohexyl in the target compound) and the benzamide moiety (4-nitrobenzamide versus 4-acetylaminobenzamide) [].

    N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide

      Compound Description: This compound serves as a versatile precursor for synthesizing diverse thiadiazole derivatives with potential anticancer activities. Its reactivity allows for the introduction of various carbon electrophiles, leading to structurally diverse compounds with promising pharmacological profiles [].

      Relevance: This compound shares the core structure of a 1,3,4-thiadiazole ring attached to a benzamide group with "4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide". The primary structural difference is the presence of a 2-cyanoacetamido group at the 5-position of the thiadiazole ring in this compound, compared to the cyclohexyl substituent in the target compound [].

    N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamides

      Compound Description: This group of compounds, designed as combretastatin A-4 analogues, were synthesized and evaluated for their cytotoxic activity against A-549 (lung carcinoma), HT-29 (colon carcinoma), and HeLa (cervix carcinoma) cell lines. Compounds with trimethoxy substitution on the phenyl ring, like TH08, exhibited the highest activity, attributed to their potent antitubulin activity [].

      Relevance: These compounds share a common structural motif with “4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide,” featuring a 1,3,4-thiadiazole ring linked to a phenyl ring through an amino group. Notably, the presence of a thiazolidinone ring system in these compounds distinguishes them from the target compound, potentially contributing to their antitubulin activity [].

    4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i)

      Compound Description: Compound 4i exhibited notable nematocidal activity against Bursaphelenchus xylophilus, surpassing the efficacy of the commercial nematicide Tioxazafen [].

      Relevance: This compound shares the 1,3,4-thiadiazol-2-yl-benzamide core with "4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide," but differs in the substituent at the 5-position of the thiadiazole ring. In this compound, a ((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio group replaces the cyclohexyl group, potentially contributing to its nematocidal activity [].

    N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4p)

      Compound Description: Similar to compound 4i, compound 4p demonstrated significant nematocidal activity against Bursaphelenchus xylophilus, surpassing the effectiveness of Tioxazafen [].

      Relevance: This compound, like compound 4i, shares the 1,3,4-thiadiazol-2-yl-benzamide core with "4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide" but incorporates a ((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio group at the 5-position of the thiadiazole ring instead of the cyclohexyl group found in the target compound [].

    4-amino-N-[5-(phenyl)-1,3,4-thiadiazol-2-yl]-benzenesulfonamide (a1)

      Compound Description: This compound displayed promising anticonvulsant activity, evaluated using the maximal electroshock (MES) method, highlighting its potential as a therapeutic agent for epilepsy [].

    4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-benzenesulfonamide (a4)

      Compound Description: Like compound a1, compound a4 exhibited significant anticonvulsant activity in the MES model, indicating its potential as an antiepileptic agent [].

      Relevance: This compound is structurally similar to “4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide” and compound a1, featuring a 1,3,4-thiadiazole ring connected to a substituted phenyl ring through an amino group. The key distinction lies in the presence of a 4-chlorophenyl group at the 5-position of the thiadiazole ring and a benzenesulfonamide moiety instead of the cyclohexyl group and benzamide group, respectively, in the target compound [].

    4-amino-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-benzenesulfonamide (a2)

      Compound Description: This compound showed moderate anticonvulsant activity in the MES model, suggesting its potential as an antiepileptic agent, although its potency may be lower compared to compounds a1 and a4 [].

      Relevance: Similar to compounds a1 and a4, this compound exhibits structural resemblance to “4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide,” possessing a 1,3,4-thiadiazole ring linked to a 2-chlorophenyl group through an amino group. The key structural variations include the 2-chlorophenyl group at the 5-position of the thiadiazole ring and the benzenesulfonamide moiety instead of the cyclohexyl group and benzamide group, respectively, found in the target compound [].

    4-amino-N-[5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl]-benzenesulfonamide (a5)

    • Relevance: This compound belongs to the same structural class as compounds a1, a2, and a4, sharing a 1,3,4-thiadiazole ring connected to a substituted phenyl ring (2-nitrophenyl in this case) through an amino group. The structural variations compared to "4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide" include the 2-nitrophenyl group at the 5-position of the thiadiazole ring and the presence of a benzenesulfonamide moiety instead of the cyclohexyl group and benzamide group, respectively, found in the target compound [].

    4-methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide

      Compound Description: Molecular docking studies revealed that this compound exhibits favorable interactions with the active site of dihydrofolate reductase (DHFR), indicating its potential as a DHFR inhibitor. The presence of the NH group between the 1,3,4-thiadiazole and aromatic rings enhances its binding affinity to DHFR [].

    4-methyl-N-(2,2,2-trichloro-1-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide

      Compound Description: Similar to its closely related analogue (4-methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide), this compound demonstrates promising DHFR inhibitory activity based on molecular docking studies. The NH group between the 1,3,4-thiadiazole and aromatic rings contributes to its strong binding affinity to DHFR [].

      Relevance: This compound is structurally analogous to both "4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide" and 4-methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. It shares the 1,3,4-thiadiazole-benzamide core but features a (2,2,2-trichloro-1-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl) linker and a p-tolylamino substituent at the 5-position of the thiadiazole ring, distinguishing it from the cyclohexyl and direct thiadiazole-benzamide linkage in the target compound [].

    N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives

      Compound Description: This series of heterocyclic compounds exhibited notable antibacterial and antifungal activities [].

      Relevance: These compounds, while containing a 1,3,4-thiadiazole ring, represent a distinct structural class compared to “4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide." They feature a fused [, , ]triazolo[3,4-b][1,3,4]thiadiazole system and a benzo[d]thiazol-2-yl substituent, unlike the cyclohexyl and benzamide moieties present in the target compound [].

    4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

      Compound Description: This compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans [].

    2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)benzamide derivatives

      Compound Description: This series of heterocyclic compounds was synthesized and characterized. The compounds demonstrated potent antibacterial and antifungal activities [].

      Relevance: These compounds, while containing a 1,3,4-thiadiazole ring, represent a distinct structural class compared to “4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide.” They feature a fused [, , ]triazolo[3,4-b][1,3,4]thiadiazole system and a pyrimidin-2-yl)sulfamoyl)phenyl substituent, unlike the cyclohexyl and benzamide moieties present in the target compound [].

    N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives

      Compound Description: This series of heterocyclic compounds exhibited notable antibacterial and antifungal activities [].

      Relevance: These compounds, while containing a 1,3,4-thiadiazole ring, represent a distinct structural class compared to “4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide." They feature a fused [, , ]triazolo[3,4-b][1,3,4]thiadiazole system and a phenylthiazol-2-yl substituent, unlike the cyclohexyl and benzamide moieties present in the target compound [].

    N-(benzo[d]thiazol-2-yl)-2-(3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives

      Compound Description: This series of heterocyclic compounds exhibited notable antibacterial and antifungal activities [, ].

      Relevance: These compounds, while containing a 1,3,4-thiadiazole ring, represent a distinct structural class compared to “4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide." They feature a fused [, , ]triazolo[3,4-b][1,3,4]thiadiazole system and a benzo[d]thiazol-2-yl substituent, unlike the cyclohexyl and benzamide moieties present in the target compound [, ].

    5-(N-substituted-1H-indol-3-yl)-5H-thiazolo[4,3-b]-1,3,4-thiadiazole derivatives

      Compound Description: This group of compounds, synthesized from N-substituted-1H-indol-3-carboxaldehydes, was found to exhibit antioxidant activity, evaluated using the DPPH radical-scavenging assay [].

      Relevance: While these compounds contain a 1,3,4-thiadiazole ring, they belong to a different structural class than “4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide.” They are characterized by a thiazolo[4,3-b]-1,3,4-thiadiazole core and an N-substituted-1H-indol-3-yl substituent, unlike the cyclohexyl and benzamide moieties present in the target compound [].

    N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide

      Compound Description: This compound, synthesized from N-(2,2-dichloro-1-(2-(4-methylbenzoyl)-hydrazine-1-carbothioamido)ethyl)benzamide, features a 1,3,4-oxadiazole ring linked to a benzamide moiety through an aminoethyl linker. Its structure was confirmed using NMR spectroscopy and mass spectrometry [].

      Relevance: While containing a benzamide group, this compound differs significantly from "4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide" in its core heterocyclic structure. It incorporates a 1,3,4-oxadiazole ring instead of the 1,3,4-thiadiazole ring found in the target compound, and the linker between the heterocycle and the benzamide is an aminoethyl group rather than a direct amide bond [].

    5-(p-tolyl)-1,3,4-thiadiazol-2-amine

      Compound Description: This compound, derived from N-(2,2-dichloro-1-(2-(4-methylbenzoyl)-hydrazine-1-carbothioamido)ethyl)benzamide, features a 1,3,4-thiadiazole ring substituted with a p-tolyl group at the 5-position and an amino group at the 2-position. Its structure was confirmed using NMR spectroscopy and mass spectrometry [].

      Relevance: This compound shares the 1,3,4-thiadiazole ring system with "4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide" but lacks the benzamide moiety. It serves as a potential precursor for synthesizing a wide range of thiadiazole derivatives [].

    N-[4-(2-pyridyl)thiazol-2-yl]benzamides

      Compound Description: This series of compounds, designed as adenosine receptor antagonists, showed adenosine affinities in the micromolar range. Replacing the isoquinoline ring of earlier ligands with a thiazole ring maintained activity, highlighting the importance of the thiazole moiety [].

    N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437, 8h)

      Compound Description: This compound is a potent and selective adenosine A1 receptor antagonist with a Ki value of 7 nM, making it a valuable tool for studying adenosine A1 receptor function [].

      Relevance: This compound is structurally analogous to "4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide" as both share a 1,3,4-thiadiazole ring linked to a benzamide moiety. The differences lie in the position of the phenyl substituent on the thiadiazole ring (3-position in LUF5437, 5-position in the target compound), the presence of a 4-hydroxy group on the benzamide ring of LUF5437, and the absence of the cyclohexyl group in LUF5437 [].

    N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide (LUF5417, 8e)

      Compound Description: This compound is a selective adenosine A3 receptor antagonist with a Ki value of 82 nM, highlighting its potential as a tool for investigating adenosine A3 receptor signaling pathways [].

    N-(3-phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide (VUF5472, 8m)

      Compound Description: This compound is a potent and highly selective adenosine A1 receptor antagonist with a Ki value of 20 nM, making it a valuable tool for studying adenosine A1 receptor function [].

      Relevance: While sharing the 1,3,4-thiadiazole ring with "4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide," VUF5472 differs in several key structural aspects. Notably, it lacks the cyclohexyl group and features a trans-4-hydroxycyclohexanamide moiety instead of the benzamide moiety present in the target compound [].

Properties

Product Name

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDOBENZAMIDE

IUPAC Name

4-acetamido-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C17H20N4O2S/c1-11(22)18-14-9-7-12(8-10-14)15(23)19-17-21-20-16(24-17)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,18,22)(H,19,21,23)

InChI Key

RCYJJPRKOGBGPF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCCC3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.